molecular formula C9H16N5Na2O10P32 B1193695 Tenofovir diphosphate sodium salt

Tenofovir diphosphate sodium salt

Cat. No. B1193695
M. Wt: 493.15
InChI Key: UVTVQFZBKQKROA-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenofovir diphosphate sodium salt is an inhibitor of HIV reverse transcriptase and hepatitis B virus (HBV) polymerase. It is selective for these enzymes over DNA polymerase α and β, as well as mitochondrial DNA polymerase γ. Tenofovir diphosphate is formed intracellularly through phosphorylation of the prodrugs tenofovir and tenofovir disoproxil by nucleotide kinases. Increased levels of tenofovir diphosphate in isolated peripheral blood mononuclear cells (PBMCs) correlate with a decrease in the risk of simian HIV (SHIV) acquisition in a macaque model of rectal SHIV transmission.

Scientific Research Applications

1. HIV and Hepatitis B Treatment and Prevention

Tenofovir diphosphate sodium salt, as a component of tenofovir disoproxil fumarate (TDF), is used in the treatment and prevention of HIV and Hepatitis B virus (HBV). Its active form, tenofovir diphosphate (TFV-DP), is a potent and competitive inhibitor of HIV-1 reverse transcriptase and terminates the growing DNA chain, effectively inhibiting viral replication (Delaney et al., 2006).

2. Antiviral Activity and Cellular Metabolism

The antiviral and metabolic profile of tenofovir supports its use in chronic hepatitis B treatment. Tenofovir is efficiently phosphorylated to tenofovir diphosphate in hepatic cells, exhibiting long intracellular half-lives, which enhance its antiviral efficacy (Delaney et al., 2006).

3. Pharmacokinetic Properties

Tenofovir exhibits longer serum and intracellular half-lives than those of nucleoside analogues. These properties support a flexible once-daily administration schedule, which is crucial for maintaining consistent drug levels in the treatment of HIV and HBV (Kearney et al., 2021).

4. Pre-exposure Prophylaxis (PrEP)

Tenofovir diphosphate sodium salt is utilized in pre-exposure prophylaxis (PrEP) for HIV prevention. Studies have shown that it can achieve high concentrations in target tissues, thereby providing effective protection against HIV transmission (Hendrix et al., 2013).

5. Relationship with Drug Resistance

Research has also focused on the relationship between tenofovir diphosphate levels and the emergence of drug resistance in HIV treatment. Understanding this relationship is critical for optimizing treatment regimens and managing drug resistance in patients (Castillo-Mancilla et al., 2021).

6. Biomarker for Adherence Monitoring

Tenofovir diphosphate in dried blood spots serves as a biomarker for antiretroviral therapy adherence. Its levels can predict future viremia in people living with HIV, thereby offering a tool for adherence monitoring and intervention (Morrow et al., 2019).

7. Activation in Different Body Compartments

The activation of tenofovir in different body compartments, such as peripheral blood mononuclear cells and tissues susceptible to HIV, is mediated by specific kinases. Identifying these kinases is key to understanding how tenofovir is activated and utilized in various parts of the body (Lade et al., 2015).

properties

Product Name

Tenofovir diphosphate sodium salt

Molecular Formula

C9H16N5Na2O10P32

Molecular Weight

493.15

IUPAC Name

(R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic diphosphoric anhydride, disodium salt

InChI

InChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)

InChI Key

UVTVQFZBKQKROA-QYCVXMPOSA-N

SMILES

O=P(OP(OP(O)(O)=O)(O)=O)(O)CO[C@H](C)CN1C=NC2=C(N)N=CN=C21.[Na+].[Na+]

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PMPApp, Tenofovir diphosphate sodium salt, TFV-DP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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